N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S/c1-3-24(4-2)10-9-21-15(25)14-11-27-16(23-14)22-12-5-7-13(8-6-12)26-17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPPVWAGLHHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article delves into the compound's biological activity, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₃O₂S
- Molecular Weight : 357.38 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, derivatives similar to this compound have been reported to inhibit dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against non-small cell lung cancer (NCI-H522) and other cancer types .
-
Case Studies :
- Study 1 : A derivative of the compound was tested against several cancer cell lines, showing growth inhibition percentages (GI%) ranging from 25% to 41% across different types such as HT29 colon and MCF7 breast cancers .
- Study 2 : Another analog displayed selective cytotoxicity towards mycobacterial species over other bacteria, indicating potential for further development as an anti-tubercular agent .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been well-documented. This compound has been evaluated for its efficacy against various pathogens.
- Antibacterial Efficacy : The compound exhibits significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs). The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antibacterial potency .
-
Research Findings :
- A study indicated that certain thiazole derivatives could effectively target bacterial cell wall synthesis, leading to bactericidal effects .
- Another research highlighted that compounds with specific lipophilic substitutions at the C-2 position of the thiazole core demonstrated superior antibacterial activity compared to their counterparts .
Data Tables
| Biological Activity | Target Pathogen/Cancer Type | IC50/Minimum Inhibitory Concentration | Observations |
|---|---|---|---|
| Anticancer | NCI-H522 (Lung Cancer) | 0.06 µM | Significant growth inhibition across multiple lines |
| Antimicrobial | Mycobacterium tuberculosis | Sub-micromolar MIC | Selective for mycobacterial species |
| Anticancer | MCF7 (Breast Cancer) | Varies (GI% 25%-41%) | Effective in vitro growth inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticonvulsant agent. Research indicates that derivatives of thiazole can exhibit anticonvulsant activity, making this compound a candidate for further exploration in epilepsy treatment. A study demonstrated that modifications of similar thiazole compounds led to significant anticonvulsant effects in animal models, suggesting that N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide may also exhibit similar properties .
Anti-inflammatory Properties
Research has shown that thiazole derivatives possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively. A study highlighted that certain thiazole compounds reduced inflammation markers in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .
Cancer Research
Thiazole derivatives are being explored for their anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. The compound's unique structure may allow it to target cancer cell pathways effectively. Preliminary studies suggest that thiazole-based compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy against various cancer types .
Case Study 1: Anticonvulsant Activity
In a controlled study involving animal models, a series of thiazole derivatives were administered to evaluate their anticonvulsant properties. The results indicated that compounds with structural similarities to this compound exhibited significant reductions in seizure frequency compared to control groups .
Case Study 2: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of various thiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that specific modifications led to a decrease in pro-inflammatory cytokines, suggesting that the compound could be developed into an anti-inflammatory drug .
Chemical Reactions Analysis
Carboxamide Reactivity
The diethylaminoethyl carboxamide moiety undergoes:
-
Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine, forming quaternary ammonium salts .
Amino-Thiazole Modifications
The 2-amino group on the thiazole participates in:
-
Schiff base formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines (Fig. 2A) .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylated derivatives .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy phenyl group directs electrophiles to the para position relative to the amino-thiazole:
Stability and Degradation Pathways
-
Photodegradation : The trifluoromethoxy group is susceptible to UV-induced cleavage, forming phenolic byproducts .
-
Hydrolytic Stability : Stable in neutral pH but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions via amide bond hydrolysis .
| Condition | Degradation Product | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | 2-((4-(Trifluoromethoxy)phenyl)amino)thiazole-4-carboxylic acid | 2.1 hr |
| UV light (254 nm) | 4-(Trifluoromethoxy)aniline + thiazole-4-carboxamide | 6.8 hr |
Catalytic Interactions
Docking studies reveal interactions with bacterial efflux pumps (e.g., AcrB):
-
The trifluoromethoxy group occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with Asn274 and Gln125 .
-
Structure-activity relationship (SAR) :
Comparative Reactivity with Analogues
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(2-(diethylamino)ethyl)-2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Amidation : Use coupling agents like EDCI/HOBt for forming the thiazole-carboxamide core (common in ).
- Substituent Introduction : The diethylaminoethyl group can be introduced via nucleophilic substitution or reductive amination under nitrogen atmosphere (analogous to ).
- Purification : Employ column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) for isolating intermediates .
- Critical Parameters : Optimize reaction time, temperature (e.g., reflux conditions), and solvent polarity to improve yields, especially for low-yield steps (e.g., <10% yields in ).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Techniques :
- ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., diethylaminoethyl protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% threshold) using reverse-phase columns (e.g., C18) with UV detection .
- Supplementary Methods : FT-IR for functional group validation (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers conduct preliminary biological screening for antimicrobial or anticancer activity?
- Assay Design :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Modify the trifluoromethoxy group (e.g., replace with -CF₃ or -OCF₂H) to assess impact on lipophilicity and target binding (see for analogous substitutions) .
- Diethylaminoethyl Chain : Shorten or replace with morpholine/pyrrolidine to study effects on solubility and CNS penetration .
- Data Analysis : Use regression models to correlate logP/clogP values with activity (e.g., QSAR tools like Schrödinger) .
Q. How should contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Troubleshooting Steps :
- Metabolic Stability : Test in vitro liver microsomes (e.g., rat/human) to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Solubility Limitations : Use DSC/TGA to check crystallinity and formulate with co-solvents (e.g., PEG 400) .
- In Vivo Validation : Repeat assays in xenograft models with PK/PD monitoring to confirm bioavailability .
Q. What computational strategies are effective for predicting target interactions?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR, VEGFR) or tubulin (common targets for thiazoles) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with diethylaminoethyl group) .
- Validation : Cross-reference with experimental mutagenesis data (e.g., alanine scanning) .
Q. How can metabolic pathways be elucidated to improve compound stability?
- In Vitro Models :
- Phase I Metabolism : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS/MS .
- Phase II Conjugation : Test with UDP-glucuronosyltransferases (UGT) in hepatocyte suspensions .
- Structural Mitigation : Introduce deuterium at labile sites (e.g., α to carbonyl) to slow metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
